molecular formula C8H11BN B3415195 5-Ethyl-2-methylpyridine borane CAS No. 1014979-56-6

5-Ethyl-2-methylpyridine borane

Cat. No. B3415195
CAS RN: 1014979-56-6
M. Wt: 131.99 g/mol
InChI Key: VPEPQDBAIMZCGV-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylpyridine borane, also known as PEMB, is a complex with the empirical formula C8H14BN . It is a reducing agent used in the PEGylation of recombinant human IL-10 . It is a colorless transparent liquid, stable in air, and has strong reductive properties .


Synthesis Analysis

5-Ethyl-2-methylpyridine is produced by the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia . In a strategic effort to surmount this constraint, this compound (PEMB) was designed, introducing a bulky ethyl group at the 5-position of the pyridine ring .


Molecular Structure Analysis

The molecular weight of this compound is 135.01 . The SMILES string for this compound is B.CCc1ccc©nc1 .


Chemical Reactions Analysis

This compound is a reducing agent that can reduce unsaturated compounds such as aldehydes, ketones, and oximes . It is used in organometallic cross-coupling reactions and reductive amination .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 0.907 g/mL at 25 °C . It has a flash point of 105 °C .

Scientific Research Applications

Reductive Aminations

5-Ethyl-2-methylpyridine borane complex (PEMB) is particularly useful in the field of reductive aminations of ketones and aldehydes. Burkhardt and Coleridge (2008) demonstrated its effectiveness in methanol or neat environments, highlighting the efficient use of the hydrides in PEMB, maximizing the reagent's economy (Burkhardt & Coleridge, 2008).

Synthesis of Amine-Boranes

Kulkarni and Ramachandran (2018) explored the synthesis of amine-boranes using 2-Methylpyridine-borane in a process that involved sodium borohydride and sodium bicarbonate. This study provides insights into the chemical interactions and potential applications of related pyridine borane compounds (Kulkarni & Ramachandran, 2018).

Borane Gas and Sulfide Formations

Crich and Neelamkavil (2002) reported on the formation of a solid mixture involving borane gas and 2-(perfluorooctyl)ethyl methyl sulfide, known as fluorous BMS. This compound is relevant for hydroboration of alkenes and demonstrates potential applications of pyridine borane derivatives in similar chemical processes (Crich & Neelamkavil, 2002).

Formation of N-Methylpyrrol-2-yl and N-Methylindol-2-yl Borate Zwitterions

Focante et al. (2004) studied the reactions of N-methylpyrrole and N-methylindole with B(C6F5)3, leading to the formation of zwitterionic species. These complexes are of interest due to their potential as activators in the polymerization of ethylene, indicatingthe utility of pyridine borane derivatives in polymer chemistry and zwitterion formation (Focante et al., 2004).

Synthesis of Organoboron Compounds

Research on diethyl(2-pyridyl)boranes by Murafuji et al. (1996) focused on the synthesis of organoboron compounds. Their work highlighted the formation of cyclic dimers via boron-nitrogen coordination bonds, which is crucial for understanding the complex chemistry of borane compounds and their potential applications in organic synthesis (Murafuji et al., 1996).

Synthesis and Pharmacological Evaluation

Bunch et al. (2003) conducted a study on the synthesis and pharmacological evaluation of 2-azanorbornane-3-exo,5-endo-dicarboxylic acid, a glutamic acid analogue. Their research involved the use of borane compounds in the synthesis process, illustrating the significance of pyridine borane derivatives in medicinal chemistry (Bunch et al., 2003).

Formation of Ferrocenylboron Dications

The study by Braunschweig et al. (2008) on the synthesis of a ferrocenylboron dication reveals the potential of pyridine borane derivatives in the formation of structurally unique boron dications. This research contributes to the understanding of boron chemistry and its applications in organometallics(Braunschweig et al., 2008).

Nitrogen Base Adducts of Tetraorganodiboroxanes

The work of Yalpani, Serwatowski, and Köster (1989) on the formation of nitrogen base adducts with tetraorganodiboroxanes highlights the interaction between boranes and nitrogen bases. This research is crucial for understanding the coordination chemistry of boranes and their potential applications in various chemical reactions (Yalpani, Serwatowski & Köster, 1989).

Borane Reduction of Uracil Derivatives

Ghosh, Schmidt, and Pal (1984) explored the borane reduction of uracil derivatives, providing insights into the use of borane compounds in nucleotide chemistry. This research is significant for the development of synthesis methods for various pyrimidines and related compounds (Ghosh, Schmidt & Pal, 1984).

Dehydrogenation of Amine-Borane Fuel Blends

Research by Mal, Stephens, and Baker (2011) on the dehydrogenation of amine-borane fuel blends showcases the potential use of pyridine borane derivatives in energy-related applications. Their study contributes to the understanding of hydrogen storage and release processes in borane-based compounds (Mal, Stephens & Baker, 2011).

Synthesis of Pyridine-Borane Complexes

The work by Ishida, Moriya, Goya, and Murakami (2010) on the synthesis of pyridine-borane complexes through electrophilic aromatic borylation is important for the development of aza-π-conjugated materials. This research demonstrates the versatility of pyridine borane compounds in organic synthesis (Ishida et al., 2010).

Mechanism of Action

5-Ethyl-2-methylpyridine borane is used as a reducing agent in various chemical reactions. It is particularly useful in the PEGylation of recombinant human IL-10 .

Safety and Hazards

5-Ethyl-2-methylpyridine borane is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection when handling this substance .

properties

InChI

InChI=1S/C8H11N.B/c1-3-8-5-4-7(2)9-6-8;/h4-6H,3H2,1-2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEPQDBAIMZCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CCC1=CN=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006873-58-0, 1014979-56-6
Record name 5-Ethyl-2-methylpyridine borane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-Ethyl-2-methylpyridine borane complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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